molecular formula C7H7BrO B1630418 4-(Bromomethyl)phenol CAS No. 55909-73-4

4-(Bromomethyl)phenol

Cat. No.: B1630418
CAS No.: 55909-73-4
M. Wt: 187.03 g/mol
InChI Key: MKNQNPYGAQGARI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)phenol is an organic compound with the molecular formula C7H7BrO. It consists of a phenol ring substituted with a bromomethyl group at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)phenol can be synthesized from 4-hydroxybenzaldehyde. The process involves the bromination of 4-hydroxybenzaldehyde using bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically include:

    Solvent: Acetic acid or dichloromethane

    Catalyst: Hydrobromic acid or a similar acid catalyst

    Temperature: Room temperature to slightly elevated temperatures

The reaction proceeds through the formation of an intermediate, which is then converted to this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)phenol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: The major product is 4-methylphenol.

Scientific Research Applications

4-(Bromomethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)phenol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol: Similar structure but lacks the bromomethyl group.

    4-Hydroxybenzyl bromide: Similar structure but with a different substitution pattern.

    4-Bromophenol: Similar structure but lacks the methyl group.

Uniqueness

4-(Bromomethyl)phenol is unique due to the presence of both a bromomethyl group and a phenol group, which confer distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-(bromomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNQNPYGAQGARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204506
Record name Bromocresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55909-73-4
Record name Bromocresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromocresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromocresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of PBr3 (1.38 g, 5.0 mmol) in dry THF (2 ml) at −5° C. was added a solution of dry pyridine (0.201 ml) in dry THF (0.4 ml). A solution of 4-Hydroxybenzyl alcohol (1.89 g, 15.2 mmol) in dry THF (23 ml) was added drop wise to the reaction mixture. The reaction mixture was allowed to stand at room temperature for 18 hours, then diluted with THF and filtered through celite pad. The filtrate was evaporated, the resulting semisolid was redissolved in dry toluene (16 ml). The solution was maintained at −20° C. for 2 hours, and then filtered through celite pad to provide the title compound as a light yellow solution which was used without further purification.
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.201 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dried bromine gas (Br2) was blown through a mixed solution of 33 g of p-hydroxybenzyl alcohol ##STR133## and 900 ml of benzene for 2 hours while cooling the solution with ice water. Thereafter, the solution was stirred for 2 hours, and then distilled to obtain p-hydroxybenzyl bromide ##STR134## The boiling point of this compound was 125°-126° C./15 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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